molecular formula C13H24N2O3 B2505856 N-(2-Boc-aminoacetyl)cyclohexylamine CAS No. 33952-53-3

N-(2-Boc-aminoacetyl)cyclohexylamine

Cat. No. B2505856
CAS RN: 33952-53-3
M. Wt: 256.346
InChI Key: QNEDZRDYGQNWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Boc-aminoacetyl)cyclohexylamine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and potential applications of this compound. For instance, the synthesis of diamines and their derivatives is a topic of interest due to their versatility in organic chemistry and potential for attachment to various scaffolds .

Synthesis Analysis

The synthesis of related compounds involves the protection of amine groups and the formation of cyclic structures. In the first paper, the synthesis of a tetrakis-(N-BOC-aminomethyl) compound is reported, which is a precursor to a thio-substituted diamine . This process involves the protection of amine groups with BOC (tert-butyloxycarbonyl), which is a common strategy in the synthesis of this compound. The second paper describes the synthesis of diastereomeric cyclohexylamines through the reduction of benzoyl derivatives, which could be relevant to the synthesis of this compound by providing insights into the reduction and protection steps .

Molecular Structure Analysis

The molecular structure of this compound would include a cyclohexylamine moiety, an acetyl group, and a BOC-protected amine. The papers do not directly discuss the molecular structure of this compound, but they do provide information on the structure of similar compounds. For example, the tetrakis-(N-BOC-aminomethyl) compound mentioned in the first paper has a cyclic structure with multiple BOC-protected amine groups . Understanding the structure of these related compounds can help infer the steric and electronic properties of this compound.

Chemical Reactions Analysis

The chemical reactions involving cyclohexylamine derivatives are diverse. The third paper discusses the use of cyclohexylamine as an organocatalyst for the synthesis of 2-amino-4H-chromene derivatives . This indicates that cyclohexylamine and its derivatives can participate in multicomponent reactions, which could be applicable to this compound in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the properties of similar compounds can provide some insights. For example, the protection of amine groups with BOC can influence the solubility and reactivity of the compound . The presence of a cyclohexylamine core can affect the compound's conformational stability and its ability to act as a catalyst or intermediate in various chemical reactions .

Safety and Hazards

The safety information for “N-(2-Boc-aminoacetyl)cyclohexylamine” indicates that it is harmful if swallowed . It is recommended to use personal protective equipment as required and to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[2-(cyclohexylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEDZRDYGQNWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.